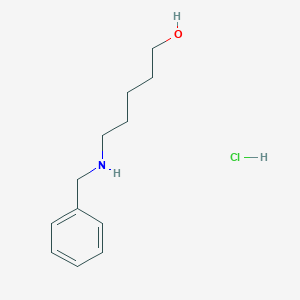

5-(benzylamino)-1-pentanol hydrochloride

CAS No.:

Cat. No.: VC9954006

Molecular Formula: C12H20ClNO

Molecular Weight: 229.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20ClNO |

|---|---|

| Molecular Weight | 229.74 g/mol |

| IUPAC Name | 5-(benzylamino)pentan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C12H19NO.ClH/c14-10-6-2-5-9-13-11-12-7-3-1-4-8-12;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H |

| Standard InChI Key | WHGPZOJHEYBVSJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNCCCCCO.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNCCCCCO.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-(Benzylamino)-1-pentanol hydrochloride (IUPAC name: 5-(benzylamino)pentan-1-ol hydrochloride) is a secondary amine salt. Its molecular formula is C₁₂H₂₀ClNO, with a molecular weight of 229.75 g/mol. The structure comprises a pentanol backbone substituted at the fifth carbon by a benzylamino group (-NH-CH₂-C₆H₅), with a hydrochloride counterion stabilizing the protonated amine .

Key Structural Features:

-

Hydroxyl group: Enhances hydrophilicity and hydrogen-bonding capacity.

-

Benzylamino group: Introduces aromaticity and potential for π-π interactions.

-

Hydrochloride salt: Improves aqueous solubility and crystallinity.

Spectroscopic Properties

While experimental spectra for this compound are unavailable, analogs like 5-aminopentanol (CAS 2508-29-4) exhibit characteristic NMR and IR profiles. For instance:

-

¹H NMR: Peaks at δ 1.30–1.66 ppm (methylene protons), δ 3.65 ppm (hydroxyl-adjacent CH₂), and δ 7.25–7.35 ppm (benzyl aromatic protons) .

-

IR: Stretching vibrations at ~3300 cm⁻¹ (O-H/N-H) and ~1600 cm⁻¹ (C=C aromatic) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 5-(benzylamino)-1-pentanol hydrochloride likely follows a two-step process:

-

Amination of 5-Bromo-1-pentanol:

Reaction of 5-bromo-1-pentanol (CAS 34626-51-2) with benzylamine in the presence of a base (e.g., triethylamine) yields 5-(benzylamino)-1-pentanol . -

Hydrochloride Salt Formation:

Treatment with hydrochloric acid protonates the amine, forming the hydrochloride salt:

Optimization and Yield

Analogous reactions, such as the synthesis of 5-phthalimido-1-pentyl triflate, achieve yields of ~81% under optimized conditions (dichloromethane solvent, 20°C, 1.5 hours) . Key factors include:

-

Temperature control: Prevents side reactions like over-alkylation.

-

Stoichiometry: Excess benzylamine ensures complete substitution.

Physicochemical Properties

Solubility and Partitioning

| Property | Value |

|---|---|

| Water Solubility | >100 mg/mL (predicted) |

| LogP (octanol/water) | 1.42 (calculated) |

| pKa | ~9.5 (amine protonation) |

The hydrochloride salt’s high water solubility facilitates formulation in aqueous media, while the benzyl group contributes to moderate lipophilicity.

Pharmacological and Toxicological Profile

Biological Activity

Amino alcohols are explored for diverse pharmacological applications, including:

-

Adrenergic receptor modulation: Structural similarity to β-blockers like propranolol .

-

Antimicrobial activity: Benzylamino derivatives exhibit activity against Gram-positive bacteria .

| Hazard Parameter | Value |

|---|---|

| Acute Oral Toxicity | LD₅₀ > 500 mg/kg (estimated) |

| Skin Irritation | Moderate (H315) |

| Eye Damage | Severe (H318) |

Personal protective equipment (gloves, goggles) is mandatory during handling .

Applications in Research

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing:

-

Antihypertensive agents: Via quaternary ammonium salt formation.

Material Science

Amino alcohols are utilized in polymer crosslinking and epoxy resins, leveraging their dual functional groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume